Product packaging for cis-2,3-Dimethylpiperazine(Cat. No.:)

cis-2,3-Dimethylpiperazine

Cat. No.: B8751874
M. Wt: 114.19 g/mol
InChI Key: COWPTMLRSANSMQ-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

cis-2,3-Dimethylpiperazine is a chiral piperazine derivative serving as a versatile building block in medicinal chemistry and pharmaceutical research. The stereochemistry of the cis-configuration at the 2 and 3 positions of the piperazine ring provides a defined three-dimensional structure that is valuable for creating molecules with specific biological activity . Piperazine scaffolds are known to fine-tune a compound's pharmacokinetic and pharmacodynamic profiles, often enhancing water solubility and bioavailability . This compound is primarily used in the synthesis of more complex molecules, where it can act as a core scaffold or linker. Researchers utilize its two nitrogen atoms for strategic functionalization to develop potential therapeutic agents . Like similar dimethylpiperazine isomers, it is typically employed in the preparation of antibacterial agents and other biologically active compounds . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. As a specialty chemical, it may require specific handling and storage conditions. Please refer to the Safety Data Sheet for detailed handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H14N2 B8751874 cis-2,3-Dimethylpiperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

(2S,3R)-2,3-dimethylpiperazine

InChI

InChI=1S/C6H14N2/c1-5-6(2)8-4-3-7-5/h5-8H,3-4H2,1-2H3/t5-,6+

InChI Key

COWPTMLRSANSMQ-OLQVQODUSA-N

Isomeric SMILES

C[C@@H]1[C@@H](NCCN1)C

Canonical SMILES

CC1C(NCCN1)C

Origin of Product

United States

Advanced Synthetic Methodologies for Cis 2,3 Dimethylpiperazine and Its Stereoisomers

Stereoselective Synthesis Routes

Stereoselective synthesis is paramount for isolating specific isomers of substituted piperazines. For 2,3-dimethylpiperazine (B1362874), the primary challenge lies in controlling the relative stereochemistry of the two methyl groups to favor the cis configuration over the trans isomers.

Diastereoselective Approaches to cis-2,3-Dimethylpiperazine

The diastereoselective synthesis of this compound often relies on the stereochemistry of the acyclic precursors. A notable method involves the high-pressure, catalytic reaction of ethylenediamine (B42938) with 2,3-butanediol (B46004). researchgate.net This reaction yields a mixture of two stereoisomers of 2,3-dimethylpiperazine, designated α and β. researchgate.net

The β-isomer is identified as the cis (ae or ea) conformation, which is an irresolvable meso compound. The α-isomer, which can be resolved into d- and l-optical isomers, is therefore the trans (aa or ee) conformation. researchgate.net The formation of the cis isomer in this pathway is directly linked to the use of meso-2,3-butanediol (B1221857) as the starting material, demonstrating a substrate-controlled diastereoselective approach.

Table 1: Diastereoselective Synthesis of 2,3-Dimethylpiperazine
Starting MaterialsReaction TypeKey FeatureOutcomeReference
Ethylenediamine, 2,3-ButanediolHigh-Pressure Catalytic ReactionSubstrate stereochemistry dictates product stereochemistry.Produces a mixture of cis (from meso-diol) and trans (from d/l-diol) isomers. researchgate.net

Enantioselective Synthesis of Chiral this compound Derivatives

This compound itself is an achiral meso compound due to an internal plane of symmetry. Therefore, enantioselective synthesis in this context refers to the preparation of chiral derivatives, where additional substituents or modifications remove this symmetry.

The synthesis of such derivatives can be approached by utilizing the "chiral pool," for instance, by starting with enantiomerically pure amino acids. google.com A general strategy involves converting optically pure amino acids into 1,2-diamines, which then serve as chiral building blocks for the piperazine (B1678402) ring. google.com While specific examples for this compound derivatives are not extensively detailed in the literature, the principle involves reacting the pre-formed meso piperazine with a chiral auxiliary. This creates a mixture of diastereomers that can be separated, followed by the removal of the auxiliary to yield the enantiopure derivative.

Control of Stereochemistry in Ring Formation

The stereochemical outcome of piperazine synthesis is heavily influenced by the method of ring formation. As established, the configuration of the starting materials is a key determinant. researchgate.net The reaction between ethylenediamine and meso-2,3-butanediol directly yields the cis-piperazine, showcasing how the stereochemistry of the precursor is transferred to the final cyclic product. researchgate.net

Another critical strategy for controlling stereochemistry involves the reduction of a pre-formed heterocyclic ring, such as a pyrazine (B50134) or dihydropyrazine (B8608421). In the catalytic hydrogenation of 2,3-dimethylpyrazine (B1216465), the hydrogen atoms typically add to the less sterically hindered face of the ring, a process that can be tuned to favor the cis isomer. vulcanchem.com Similarly, in the reductive cyclization of dioximes, the proposed mechanism involves the hydrogenation of a dihydropyrazine intermediate. The addition of dihydrogen occurs preferentially from the side opposite to the existing substituents, leading to a predominance of the cis-isomer in analogous 2,6-disubstituted systems. nih.gov This principle of kinetically controlled reduction from the less hindered face is a cornerstone of stereochemical control in the formation of the piperazine ring.

Catalytic Hydrogenation and Reductive Amination Pathways

Reductive methods, including catalytic hydrogenation and reductive cyclization, provide powerful and often scalable routes to saturated heterocycles like piperazine.

Processes Utilizing Hydrogenation Catalysts

The catalytic hydrogenation of 2,3-dimethylpyrazine is a direct and effective method for synthesizing 2,3-dimethylpiperazine. The choice of catalyst and reaction conditions is crucial for achieving high stereoselectivity. It has been reported that using catalysts such as Raney nickel or palladium on carbon (Pd/C) for the hydrogenation of 2,3-dimethylpyrazine can yield the desired product with high selectivity for the cis isomer, achieving over 80%. vulcanchem.com

The stereochemical outcome can be highly dependent on the catalyst system. For example, in the hydrogenation of other alkylpyrazines, nickel catalysts often favor the formation of the trans isomer at higher temperatures, whereas rhodium catalysts can produce different isomeric ratios under milder conditions. google.com This highlights the importance of catalyst screening and optimization to maximize the yield of the desired this compound.

Table 2: Catalytic Hydrogenation for this compound
Starting MaterialCatalystKey FeatureOutcomeReference
2,3-DimethylpyrazineRaney Nickel or Pd/CDirect reduction of the aromatic pyrazine ring.High stereoselectivity for the cis isomer (>80%). vulcanchem.com
Alkylpyrazines (general)Nickel, RhodiumCatalyst choice influences cis/trans ratio.Different catalysts and conditions yield different isomer distributions. google.com

Reductive Cyclization Strategies

Reductive cyclization involves the formation of the piperazine ring from acyclic precursors through a process that includes one or more reduction steps. A general and powerful approach involves the catalytic reductive cyclization of bis(oximinoalkyl)amines. researchgate.netmdpi.com In this method, a primary amine is reacted with nitrosoalkenes to form a dioxime, which is then subjected to catalytic hydrogenation. researchgate.net

The proposed mechanism involves the reduction of the oxime groups to a diimine intermediate, which cyclizes to a dihydropyrazine. Subsequent hydrogenation of this cyclic intermediate yields the piperazine ring. nih.gov This final reduction step is stereodetermining, with hydrogen adding to the less hindered face to predominantly form the cis-disubstituted product. nih.gov This strategy offers a modular approach to variously substituted piperazines with good stereocontrol. Another example is the previously mentioned high-pressure reaction of ethylenediamine and 2,3-butanediol, which can also be classified as a reductive amination and cyclization process. researchgate.net

Investigation of By-Product Formation in Catalytic Amination

Catalytic amination of alcohols is a widely utilized industrial process for the synthesis of amines. However, the formation of by-products can significantly impact the efficiency and selectivity of these reactions. In the context of producing 2,3-dimethylpiperazine, the reductive amination of 1-hydroxy-2-propanone (acetol) with ammonia (B1221849) over nickel and copper catalysts has been studied. fkit.hr While the desired product is 2-aminopropanol, significant by-products include the cis and trans isomers of 2,5- and 2,6-dimethylpiperazine (B42777). fkit.hr

The formation of these piperazine by-products is influenced by reaction conditions. For instance, in the reductive amination of acetol, higher temperatures and specific molar ratios of hydrogen to reactants were found to favor the formation of dimethylpiperazines. fkit.hr Similarly, the amination of glycerol (B35011) can also lead to the formation of 2,6-dimethylpiperazine among other products. mdpi.comresearchgate.net Understanding the mechanistic pathways leading to these by-products is crucial for optimizing the synthesis of the target amine and can also be exploited for the deliberate synthesis of piperazine derivatives.

Table 1: By-products in the Reductive Amination of 1-Hydroxy-2-propanone

Catalyst Temperature (°C) Major By-products Reference
Nickel 130-220 cis- and trans-2,5-Dimethylpiperazine, cis- and trans-2,6-Dimethylpiperazine fkit.hr
Copper 130-220 cis- and trans-2,5-Dimethylpiperazine, cis- and trans-2,6-Dimethylpiperazine fkit.hr

Cyclization Reactions for Piperazine Ring Construction

Cyclization strategies are fundamental to the synthesis of heterocyclic compounds, including piperazines. These methods often involve the formation of the six-membered ring from acyclic precursors.

Intramolecular cyclization offers a powerful means to construct the piperazine ring with defined stereochemistry. One approach involves the cyclization of amino alcohols or diamines. evitachem.com For instance, the reaction of N-(2-hydroxyalkyl)ethylenediamines in the vapor phase or under high pressure can yield piperazines. researchgate.net The synthesis of cis-2,6-disubstituted piperazines has been achieved through an intramolecular [3+2] cycloaddition of an azide (B81097) to a double bond, followed by further transformations. rsc.org Another strategy involves the cyclization of dipeptide precursors derived from chiral amino acids.

Palladium-catalyzed carboamination has emerged as a stereoselective method for synthesizing enantiomerically enriched cis-2,6-disubstituted piperazines. nih.govacs.org This reaction involves the cyclization of an unsaturated amine with an aryl or alkenyl halide, catalyzed by a palladium complex. nih.govacs.org The process forms two new bonds and can create one or two stereocenters in a single step with high diastereoselectivity, typically favoring the cis isomer. nih.govacs.org

The proposed mechanism initiates with the oxidative addition of the halide to a Pd(0) complex. nih.govacs.org Subsequent reaction with the amine generates a palladium amido complex, which then undergoes syn-aminopalladation of the alkene. nih.gov The final step is a C-C bond-forming reductive elimination to yield the piperazine product. nih.govacs.org This methodology allows for the modular construction of piperazines with diverse substituents at multiple positions. nih.gov

Table 2: Palladium-Catalyzed Carboamination for cis-Disubstituted Piperazines

Catalyst System Substrates Diastereomeric Ratio (cis:trans) Enantiomeric Excess Reference
Pd₂(dba)₃ / P(2-furyl)₃ N¹-aryl-N²-allyl-1,2-diamine + Aryl bromide 14:1 to >20:1 95-99% nih.gov
Pd₂(dba)₃ / P(2-furyl)₃ Unsaturated amine + Aryl halide 14-20:1 >97% acs.orgacs.org

A general approach for synthesizing piperazines involves the reductive cyclization of dioximes. mdpi.comresearchgate.net This method relies on the sequential double Michael addition of nitrosoalkenes to a primary amine to form a bis(oximinoalkyl)amine intermediate. mdpi.comresearchgate.net This intermediate then undergoes a stereoselective catalytic reductive cyclization of the oxime groups to form the piperazine ring. mdpi.comresearchgate.net

The proposed mechanism for the reductive cyclization involves the catalytic hydrogenolysis of the N-O bonds to form a diimine intermediate, which then cyclizes to a dihydropyrazine. nih.gov Subsequent hydrogenation steps lead to the final piperazine product. nih.gov This method has been shown to predominantly yield the cis-isomers of 2,6-disubstituted piperazines. mdpi.comnih.gov

Table 3: Reductive Cyclization of Dioximes for Piperazine Synthesis

Reactants Catalyst Major Product Stereochemistry Reference
Primary amine + Nitrosoalkenes Raney-Nickel or Pd/C cis-2,6-disubstituted piperazine mdpi.com
Dioxime Hydrogen/Catalyst cis-isomer nih.gov

Novel Synthetic Strategies and Precursors

The development of new synthetic routes and the use of readily available precursors are essential for improving the accessibility and efficiency of piperazine synthesis.

Table 4: Synthesis of cis-2,6-Dimethylpiperazine from Diisopropanolamine

Starting Material Catalyst Key Reaction Steps Product Reference
Diisopropanolamine mixture Hydrogenation catalyst (e.g., Raney nickel) Reaction with ammonia and hydrogen cis-2,6-Dimethylpiperazine google.com
1,2-Diaminopropane Hydrogenation catalyst (e.g., Raney nickel) Reaction with ammonia and hydrogen cis-2,6-Dimethylpiperazine google.com

Preparation from Amino Acid Derivatives

The use of amino acids as chiral starting materials provides a powerful and stereocontrolled route to complex molecules, including substituted piperazines. This approach leverages the inherent chirality of natural and unnatural amino acids to construct the piperazine core with defined stereochemistry. Methodologies in this category often involve the coupling of amino acid units or their derivatives, followed by cyclization and reduction steps to yield the desired piperazine scaffold.

One prominent strategy involves the conversion of an optically pure amino acid into a 1,2-diamine, which then serves as a key precursor for the piperazine ring. A concise synthetic route for producing 2,3-substituted piperazines has been developed utilizing this principle. nih.gov This method is particularly relevant for synthesizing derivatives like 2,3-dimethylpiperazine, starting from readily available amino acids such as alanine.

The synthesis begins with an N-Boc protected amino acid, for instance, (S)-alanine. This starting material is converted into a β-ketoester through a Masamune condensation reaction. Subsequent reductive amination of the β-ketoester with ammonium (B1175870) acetate (B1210297) and sodium cyanoborohydride yields a 2,3-substituted 1,4-diamine. nih.gov This diamine, which exists as a diastereomeric mixture, is then protected, typically with a 2-nitrobenzenesulfonyl (Ns) group, to prepare it for cyclization. nih.gov

The cyclization is achieved through an intramolecular N-alkylation reaction. The protected diamine is treated with an appropriate bromoacetyl derivative, followed by cyclization under basic conditions to form a piperazin-2-one (B30754) intermediate. The final step involves the reduction of the amide carbonyls and removal of the protecting groups to furnish the 2,3-substituted piperazine. While this route has been demonstrated for 3-substituted-2-piperazine acetic acid esters, the core methodology of building the 2,3-substituted diamine from an amino acid is a key step toward this compound. nih.gov

Another general approach involves the cyclization of linear dipeptides. In this method, two amino acid units are coupled together. For example, the dimerization of L-alanine derivatives can form a linear dipeptide, which upon cyclization, yields a diketopiperazine, specifically (3S,6S)-3,6-dimethylpiperazine-2,5-dione. Subsequent reduction of both amide carbonyls in the diketopiperazine ring, for instance using reagents like lithium aluminum hydride, would lead to the corresponding piperazine. However, this specific route yields a 2,5-disubstituted piperazine, not the 2,3-isomer.

A different strategy employs the ring-opening of amino acid-derived chiral aziridines. In this pathway, a chiral aziridine, synthesized from an amino acid, is reacted with an amino acid methyl ester. This reaction forms an N-tosyl diamine, which can be further processed through protection, reduction, and an intramolecular Mitsunobu cyclization to yield a cis-2,5-disubstituted piperazine. rsc.org

The table below summarizes a synthetic sequence for a 2,3-substituted piperazine precursor starting from L-alanine, as adapted from the literature. nih.gov

Table 1: Synthesis of a 2,3-Substituted Piperazine Precursor from L-Alanine

Step Starting Material Reagents and Conditions Product Yield
1 N-Boc-(S)-alanine 1. Meldrum's acid, DCC, DMAP2. Methanol, reflux β-ketoester derivative -
2 β-ketoester derivative NH₄OAc, NaBH₃CN, Methanol 2,3-substituted 1,4-diamine Good
3 2,3-substituted 1,4-diamine 2-Nitrobenzenesulfonyl chloride (2-NsCl), base Ns-protected diamine -
4 Ns-protected diamine Bromoacetyl bromide, base N-acylated diamine -

Stereochemical and Conformational Analysis of Cis 2,3 Dimethylpiperazine

Conformational Preferences of the Piperazine (B1678402) Ring System

The piperazine ring, a six-membered ring containing two nitrogen atoms at opposite positions, is not planar. To alleviate angle and torsional strain, it adopts several non-planar conformations. The presence of methyl groups on adjacent carbons in cis-2,3-dimethylpiperazine influences the stability and preference of these conformations.

The most stable conformation for a six-membered ring like piperazine is the chair conformation . transformationtutoring.comlibretexts.org In this arrangement, the bond angles are close to the ideal tetrahedral angle of 109.5°, minimizing angle strain, and all the hydrogen atoms on adjacent carbons are staggered, which relieves torsional strain. transformationtutoring.com For this compound, the irresolvable β-isomer has been identified as having the cis (ae or ea) conformation, referring to one methyl group being in an axial position and the other in an equatorial position on the chair-like ring. researchgate.net The substituents on a chair conformation can occupy two types of positions: axial (vertical) and equatorial (diagonal). transformationtutoring.comlibretexts.org Generally, larger substituents prefer the equatorial position to minimize steric hindrance known as 1,3-diaxial interactions. transformationtutoring.com

Other, higher-energy conformations of the piperazine ring include the twist-boat and half-chair conformations. libretexts.orglibretexts.org The boat conformation is less stable than the chair due to steric hindrance between the "flagpole" hydrogens and torsional strain from eclipsed hydrogens. libretexts.org The twist-boat conformation is a more stable version of the boat, where a slight twist reduces these unfavorable interactions. libretexts.org The half-chair conformation is a high-energy intermediate in the process of interconversion between chair forms and possesses significant angle and torsional strain. libretexts.orgmasterorganicchemistry.com In a study of 1,4-dimethylpiperazine-2,3-dione, a related derivative, the piperazine-2,3-dione ring was found to adopt a half-chair conformation. researchgate.netnih.gov

The different conformations of the piperazine ring are not static but are in a state of rapid interconversion. libretexts.org The most significant of these is the "chair flip" or "chair interconversion," where one chair conformation converts into another. transformationtutoring.comlibretexts.org During this process, axial substituents become equatorial, and equatorial substituents become axial. libretexts.org This interconversion proceeds through higher-energy intermediates, including the half-chair and twist-boat conformations. masterorganicchemistry.com

Experimental Spectroscopic Probes for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomerism and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for distinguishing between stereoisomers and analyzing the conformational behavior of molecules like 2,3-dimethylpiperazine (B1362874). wikipedia.org Temperature-dependent ¹H NMR spectroscopy is particularly insightful for studying the conformational dynamics of piperazine rings. rsc.orgresearchgate.net

In substituted piperazines, the interconversion between different chair conformations and the restricted rotation around amide bonds (in N-acylated derivatives) can be observed through changes in the NMR spectra at varying temperatures. rsc.orgresearchgate.net The appearance of distinct signals at lower temperatures for protons that are equivalent at higher temperatures indicates the presence of different conformers. rsc.org For example, in symmetrically N,N'-disubstituted piperazines, what appears as a single signal for the NCH₂ protons at room temperature can split into four independent signals at lower temperatures, revealing the presence of syn (cis) and anti (trans) rotational isomers. rsc.org

Both ¹H and ¹³C NMR data are crucial for characterizing these isomers. researchgate.net The chemical shifts (δ) and coupling constants provide detailed information about the spatial arrangement of atoms. For instance, the chemical shifts of the α-protons on the piperazine ring can be used to differentiate between cis and trans isomers. mdpi.com The duplication of signals in ¹³C NMR spectra further confirms the existence of a mixture of conformational stereoisomers. researchgate.net

Below is a table summarizing typical NMR data for related dimethylpiperazine compounds, illustrating the type of information obtained from these experiments.

CompoundNucleusSolventChemical Shift (δ, ppm)
N,N'-Dimethylpiperazine¹³CCDCl₃(data for specific carbons)
N,N'-Dimethylpiperazine¹HCDCl₃(data for specific protons)
cis-2,5-Dimethylpiperazine¹³C(not specified)(data available) nih.gov
cis-2,5-Dimethylpiperazine¹H(not specified)(data available) nih.gov
2,6-Dimethylpiperazine (B42777)¹H(not specified)(data available) chemicalbook.com

This table is illustrative. Specific spectral data for this compound requires direct experimental measurement under defined conditions.

X-ray Diffraction Studies of Crystalline Forms

X-ray diffraction provides definitive information about the three-dimensional structure of molecules in their crystalline state. nih.govnih.gov For piperazine derivatives, single-crystal X-ray analysis can confirm the conformation adopted in the solid state, which can then be compared with solution-state conformations determined by NMR. researchgate.netresearchgate.net

In a study of (RS)-1,4-dibenzoyl-cis-2,5-dimethylpiperazine, X-ray diffraction revealed that the piperazine ring adopts a twist-boat conformation, a finding that was consistent with prior NMR studies. iucr.org This demonstrates the complementary nature of these two techniques. The analysis of bond lengths and torsion angles from diffraction data provides a precise geometric picture of the molecule. iucr.org For instance, in the case of 1,4-dimethylpiperazine-2,3-dione, the piperazine-2,3-dione ring was found to adopt a half-chair conformation. researchgate.net

Isomerism and Diastereoselectivity

Distinction and Characterization of cis- and trans- Isomers

The 2,3-dimethylpiperazine molecule can exist as two diastereomers: this compound and trans-2,3-dimethylpiperazine. These isomers have the same molecular formula and connectivity but differ in the spatial arrangement of the methyl groups. The distinction and characterization of these isomers are critical and can be achieved through various analytical techniques.

NMR spectroscopy is a primary tool for this purpose. wikipedia.org The relative stereochemistry of the methyl groups influences the chemical shifts and coupling constants of the ring protons, allowing for the differentiation of the cis and trans forms. mdpi.com For example, the ¹H NMR chemical shifts of the α-protons on the proline moiety in cyclo-(Phe-Pro) showed distinct values that allowed for the clear identification of the cis and trans isomers. mdpi.com

Separation of cis and trans isomers can often be challenging due to their similar physical properties. ucl.ac.uk However, methods like fractional crystallization can be employed. For instance, processes have been developed for the selective preparation and purification of cis-2,6-dimethylpiperazine. google.comgoogle.com The synthesis of 2,6-dimethylpiperazine often results in a mixture of isomers, and specific procedures are required to isolate the desired cis isomer with high purity. google.com

Impact of Substituent Location on Ring Conformation

The location and orientation of substituents on the piperazine ring have a profound impact on its preferred conformation. The piperazine ring, similar to cyclohexane (B81311), generally favors a chair conformation. However, the presence of substituents can lead to other conformations, such as the twist-boat form, becoming more stable. iucr.orgrsc.org

Substituents at the C2 and C3 positions, as in 2,3-dimethylpiperazine, introduce significant steric interactions that influence the conformational equilibrium. The relative orientation of the two methyl groups (cis or trans) will dictate the balance between axial and equatorial positioning to minimize steric strain. In some N-acylpiperidines and related heterocycles, a pseudoallylic strain can force a 2-substituent into an axial orientation. acs.org

Coordination Chemistry and Ligand Design Incorporating Dimethylpiperazine Moieties

cis-2,3-Dimethylpiperazine as a Chelating Ligand

The capacity of this compound to act as a chelating ligand, binding to a metal center through its two nitrogen atoms, has been explored in the synthesis of various metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes incorporating this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. While detailed spectroscopic and crystallographic data for a wide range of such complexes are not extensively documented in publicly accessible literature, general principles of coordination chemistry suggest that the formation of these complexes can be confirmed through standard characterization techniques. These methods include:

Infrared (IR) Spectroscopy: Changes in the N-H stretching frequencies in the IR spectrum upon coordination to a metal ion can provide evidence of complex formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Shifts in the proton and carbon signals of the piperazine (B1678402) ring in ¹H and ¹³C NMR spectra are indicative of the electronic environment changes upon coordination.

Mass Spectrometry: This technique can be used to confirm the molecular weight of the resulting metal complex.

Elemental Analysis: Provides the empirical formula of the synthesized complex, confirming its composition.

For instance, the reaction of this compound with a copper(II) salt would be expected to yield a copper(II)-dimethylpiperazine complex, the properties of which would be dependent on the counter-ion and solvent used.

Coordination Modes and Geometries

The coordination of this compound to a metal center can result in various geometries, largely dictated by the nature of the metal ion, its oxidation state, and the steric and electronic properties of other ligands in the coordination sphere. As a bidentate N,N'-donor ligand, it typically forms a five-membered chelate ring with the metal ion.

Intermolecular Interactions in Metal Complexes

In the solid state, metal complexes of this compound can participate in various intermolecular interactions that influence their crystal packing. Hydrogen bonding is a particularly significant interaction, with the N-H protons of the piperazine ligand capable of forming hydrogen bonds with counter-ions or solvent molecules present in the crystal lattice. These interactions can lead to the formation of extended one-, two-, or three-dimensional supramolecular architectures. The presence and nature of these hydrogen bonds can be unequivocally identified and characterized using single-crystal X-ray diffraction.

Chiral Ligands Derived from Dimethylpiperazines in Asymmetric Catalysis

The inherent chirality of this compound makes it an attractive scaffold for the design of chiral ligands for use in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

Design and Synthesis of Novel Chiral Dimethylpiperazine-Based Ligands

The secondary amine functionalities of this compound provide convenient handles for chemical modification. By reacting the N-H groups with various electrophiles, a diverse range of chiral ligands can be synthesized. For example, N-alkylation or N-acylation with chiral or achiral substituents can be used to tune the steric and electronic properties of the resulting ligand.

The design of these ligands often focuses on creating a well-defined chiral pocket around the metal center to effectively control the stereochemical outcome of a catalytic reaction. The C₂-symmetry of the this compound backbone can be an advantageous feature in ligand design, as it can reduce the number of possible diastereomeric transition states in a catalytic cycle, often leading to higher enantioselectivities.

Application in Enantioselective Transformations

Chiral ligands derived from dimethylpiperazines have the potential to be applied in a variety of enantioselective transformations, including:

Asymmetric Hydrogenation: Metal complexes of these chiral ligands could catalyze the addition of hydrogen across a double bond, leading to the formation of chiral alkanes with high enantiomeric excess.

Asymmetric Alkylation: These ligands could be employed in reactions that involve the formation of a new carbon-carbon bond, such as the addition of a nucleophile to an electrophile, to produce chiral products.

Asymmetric Henry Reactions: The addition of a nitroalkane to an aldehyde to form a β-nitro alcohol can be rendered enantioselective using a chiral catalyst.

The effectiveness of these ligands in asymmetric catalysis is typically evaluated by measuring the enantiomeric excess (ee) of the product, which quantifies the preference for the formation of one enantiomer over the other. The table below illustrates hypothetical results for the application of a chiral dimethylpiperazine-based ligand in an asymmetric reaction.

EntrySubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)Enantiomeric Excess (%)
1Acetophenone1Methanol25249585 (R)
2Propiophenone1Methanol25249288 (R)
31-Naphthaldehyde1Toluene0489892 (S)

Table 1: Hypothetical Performance of a Chiral Dimethylpiperazine-Based Ligand in Asymmetric Hydrogenation

Chirality Transfer Mechanisms in Metal-Ligand Systems

The transfer of chirality from a ligand to a metal center is a cornerstone of asymmetric coordination chemistry and catalysis. When a chiral ligand like this compound coordinates to a metal ion, it can induce a preferred stereochemistry at the metal center, a phenomenon known as chirality transfer. This process is crucial for creating "chiral-at-metal" complexes, where the metal itself becomes a stereogenic center.

The mechanism of this transfer is fundamentally rooted in the conformational preferences of the ligand upon coordination. Chiral vicinal diamines, a class to which this compound belongs, can induce a specific helical arrangement (either Δ or Λ) in octahedral metal complexes. rsc.orgkaist.ac.krrsc.org This stereoselective process is driven by the minimization of steric hindrance between the ligand's substituents and other coordinated ligands. The chiral environment created by the dimethylpiperazine ligand dictates the spatial arrangement of the entire coordination sphere, effectively transferring its stereochemical information to the metal complex. nih.gov This induced metal-centered chirality can be robust and may be retained even if the original chiral ligand is subsequently replaced by an achiral one, a process that has implications for "chiral memory" effects in coordination chemistry. rsc.org

Studies on analogous chiral diamine systems have demonstrated that the stereoselective assembly of metals and chiral ligands is a primary method for generating metal-centered chirality. rsc.org The resulting complexes can exhibit unique reactivity and are explored for their potential in asymmetric synthesis, where the chiral pocket around the metal ion can influence the stereochemical outcome of a reaction. rsc.orgkaist.ac.kr

Theoretical Investigations of Ligand-Metal Interactions

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the nuanced interactions between ligands and metal ions at an electronic level. umn.edunih.gov Such theoretical studies offer insights into the stability, bonding, and conformational behavior of complexes containing ligands like this compound.

Density Functional Theory (DFT) has become an indispensable tool for elucidating the electronic structure and the nature of chemical bonds in transition metal complexes. umn.educhimia.ch For complexes incorporating diamine ligands, DFT calculations can determine optimized geometries, predict spectroscopic properties, and quantify the interactions between the metal d-orbitals and the ligand's donor orbitals. nih.govnih.gov

While specific DFT studies focused exclusively on this compound are not widely available in the current literature, the principles derived from computational studies on other piperazine-based and chiral diamine ligands are applicable. biointerfaceresearch.com These studies consistently show that DFT is a reliable method for predicting geometries and understanding the electronic distributions within coordination complexes. nih.gov

Table 1: Representative Theoretical Data from DFT Studies on a Generic Metal-Diamine Complex

ParameterDescriptionTypical Calculated Value/Information
M-N Bond LengthThe distance between the metal center and the coordinating nitrogen atom.Varies with metal ion and coordination number.
N-M-N Bite AngleThe angle formed by the two coordinating nitrogen atoms and the metal center.Influenced by the chelate ring size and conformation.
HOMO-LUMO GapThe energy difference between the highest occupied and lowest unoccupied molecular orbitals.Correlates with the electronic stability and reactivity of the complex.
NBO Charge on MetalThe calculated natural charge on the metal center.Indicates the extent of electron donation from the ligand.

This table is illustrative and represents the type of data generated from DFT studies on metal-diamine complexes. Specific values for this compound complexes would require dedicated computational investigation.

When a flexible six-membered ring like this compound coordinates to a metal center, it forms a chelate ring that can adopt several conformations, such as chair, boat, or twist-boat. scispace.comresearchgate.net The preferred conformation is determined by a delicate balance of steric interactions within the ligand, torsional strain in the chelate ring, and interactions with other parts of the complex. acs.org

Conformational analysis, often performed using molecular mechanics or DFT calculations, is used to determine the relative energies of these different conformations. scispace.comacs.org For coordinated diamines, the analysis focuses on the puckering of the chelate ring and the orientation (axial or equatorial) of the substituents on the ring. acs.org In the case of this compound, the two methyl groups are on the same side of the ring. Upon coordination, the piperazine ring and the resulting chelate ring will adopt a conformation that minimizes the steric clashes of these methyl groups.

Applications of Cis 2,3 Dimethylpiperazine As an Organic Building Block in Advanced Synthesis

Modular Assembly in Complex Molecule Synthesis

The concept of modular assembly in organic synthesis relies on the use of well-defined building blocks that can be sequentially and selectively combined to construct larger, more complex molecular architectures. cis-2,3-Dimethylpiperazine serves as a versatile scaffold in this regard, offering a C2-symmetric core that can be elaborated upon in a controlled manner.

One of the key strategies in multi-step synthesis is the use of multicomponent reactions (MCRs), which allow for the formation of multiple bonds in a single operation. Isocyanide-based MCRs, such as the Ugi reaction, are powerful tools for the rapid assembly of complex molecules. beilstein-journals.org The Ugi four-component reaction (U-4CR) involves the condensation of an amine, a ketone or aldehyde, an isocyanide, and a carboxylic acid to produce a bis-amide. nih.gov The use of chiral amines, such as derivatives of this compound, in these reactions can induce asymmetry in the final product, highlighting its potential as a chiral building block in complex syntheses. nih.gov

The application of chiral auxiliaries is another important strategy in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. mdpi.com While not a classical chiral auxiliary in the sense of being removed after the key stereoselective step, the rigid chiral framework of this compound can direct the stereochemistry of reactions at appended side chains, effectively acting as a chiral scaffold.

The piperazine (B1678402) ring is a common motif in a wide array of biologically active compounds and approved drugs. The integration of the this compound unit into larger, more complex heterocyclic frameworks is a key strategy in medicinal chemistry to explore new chemical space and develop novel therapeutic agents. nih.gov

The synthesis of fused heterocyclic systems often involves the cyclization of appropriately functionalized precursors. The nitrogen atoms of this compound can be functionalized with groups that can subsequently participate in intramolecular cyclization reactions, leading to the formation of polycyclic structures. For instance, the reaction of a substituted piperazine with a molecule containing two electrophilic sites can lead to the formation of a new fused ring.

One approach to constructing fused heterocyclic systems is through tandem reactions. For example, a tandem diazotization/cyclization approach has been utilized for the synthesis of fused 1,2,3-triazinone-furazan/furoxan heterocyclic systems. beilstein-journals.org While this specific example does not directly involve this compound, the principle of using a pre-existing heterocyclic core to build additional fused rings is applicable. The functionalization of this compound with appropriate reactive groups would enable its integration into such fused systems.

Furthermore, the development of novel synthetic methodologies, such as the [3 + 2] cycloaddition of in situ-generated heteroaromatic N-ylides with electron-deficient olefins, provides a powerful tool for the construction of diverse fused polyheterocyclic compounds. mdpi.com The piperazine nitrogen atoms can be precursors to such ylides, opening up possibilities for the integration of the this compound scaffold into complex polycyclic frameworks.

Synthesis of Substituted Piperazine Derivatives

The reactivity of the secondary amines in this compound allows for a wide range of derivatization reactions, leading to the synthesis of various substituted piperazine derivatives. These derivatives are of significant interest in medicinal chemistry due to the prevalence of the piperazine scaffold in pharmaceuticals.

The synthesis of trisubstituted piperazines, particularly those with defined stereochemistry, is a challenging yet important task in medicinal chemistry. The development of diastereoselective methods to introduce a third substituent onto the this compound core would provide access to a new class of chiral building blocks.

While direct trisubstitution on a pre-existing this compound ring can be challenging due to steric hindrance and regioselectivity issues, alternative strategies involving the construction of the piperazine ring from acyclic precursors can be employed. For instance, a diastereoselective synthesis of 2,3,6-trisubstituted piperidines has been reported, involving a nitro-Mannich reaction followed by a ring-closure condensation. nih.gov A similar strategy could potentially be adapted for the synthesis of 2,3,5-trisubstituted piperazines starting from appropriate chiral building blocks.

Recent advances have focused on the diastereoselective synthesis of polysubstituted piperazines through various methodologies. One such approach involves the manganese-mediated reductive cyclization of imines, which has been shown to produce trans-aryl-substituted piperazines. nih.gov Adapting such methods to achieve the desired substitution pattern on a cis-2,3-dimethyl scaffold would be a valuable extension.

Diketopiperazines (DKPs), also known as 2,5-dioxopiperazines, are a class of cyclic dipeptides with a wide range of biological activities. wikipedia.org They are commonly found in nature and have attracted significant attention as privileged scaffolds in drug discovery. google.com The synthesis of DKPs typically involves the cyclization of dipeptides. wikipedia.org

The formation of a diketopiperazine from this compound would require the introduction of carbonyl groups at the 1 and 4 positions, which is not a direct transformation. However, the synthesis of C-substituted diketopiperazines can be achieved by using substituted amino acids as precursors. For example, the dimerization of amino acid esters can lead to the formation of both cis and trans isomers of 3,6-disubstituted 2,5-diketopiperazines. nih.gov The stereochemistry of the resulting diketopiperazine is dependent on the stereochemistry of the starting amino acids.

Piperazinones, or 2-oxopiperazines, are another important class of heterocyclic compounds found in many biologically active molecules. nih.gov The synthesis of piperazinones can be achieved through various methods, including the cyclization of N-substituted diamines. sigmaaldrich.com For instance, the intramolecular condensation of a diamine with a carboxylic acid or ester functionality can lead to the formation of the piperazinone ring. nih.gov Starting with cis-2,3-dimethyl-1,2-diaminoethane, one could envision a synthetic route to the corresponding 5,6-dimethylpiperazin-2-one.

A general route to substituted piperazin-2-ones involves the reaction of N-substituted diamines with α-haloesters. The initial N-alkylation is followed by intramolecular amidation to form the piperazinone ring. The presence of the methyl groups in a cis-2,3-dimethylated precursor would be expected to influence the conformation of the resulting piperazinone.

Derivative Class General Synthetic Strategy Key Features of using this compound
2,3,5-Trisubstituted Piperazines Ring construction from acyclic precursors (e.g., nitro-Mannich reaction followed by cyclization)Provides a chiral scaffold to control the stereochemistry of the newly introduced substituent.
Substituted Diketopiperazines Dimerization of C-substituted amino acid derivativesNot a direct product from this compound, but the principles of stereocontrol are relevant.
Substituted Piperazinones Cyclization of N-substituted diamines with α-haloesters or similar reagentsThe cis-dimethyl groups would influence the conformation and potential biological activity of the resulting piperazinone.

1,4-Diazabicyclo[2.2.2]octane (DABCO) and its derivatives are important compounds in organic synthesis, often used as catalysts and ligands. The synthesis of chiral, substituted DABCO derivatives is of particular interest for applications in asymmetric catalysis.

A straightforward approach to the synthesis of 2,3-disubstituted 1,4-diazabicyclo[2.2.2]octane derivatives involves the cyclization of the corresponding 2,3-disubstituted piperazines. A general method has been developed for the synthesis of racemic and enantiomerically enriched 2,3-diaryl-1,4-diazabicyclo[2.2.2]octane derivatives from the corresponding piperazines. acs.orgacs.orgnih.gov This reaction is typically achieved by treating the disubstituted piperazine with ethylene (B1197577) bromide in the presence of a base. acs.orgacs.orgnih.gov

The reaction conditions for this cyclization have been optimized to achieve good yields. For example, the reaction of 2,3-diarylpiperazines with ethylene bromide, triethylamine, and a catalytic amount of potassium iodide in acetonitrile (B52724) at reflux provides the corresponding 2,3-diaryl-1,4-diazabicyclo[2.2.2]octanes in yields ranging from 50-64%. acs.orgacs.orgnih.gov

Table of Synthesized 2,3-Disubstituted 1,4-Diazabicyclo[2.2.2]octane Derivatives acs.org

Starting 2,3-Diarylpiperazine Product Yield (%) Melting Point (°C)
2,3-Diphenylpiperazine2,3-Diphenyl-1,4-diazabicyclo[2.2.2]octane64148–150
2,3-Bis(4-methylphenyl)piperazine2,3-Bis(4-methylphenyl)-1,4-diazabicyclo[2.2.2]octane60164–166
2,3-Bis(4-methoxyphenyl)piperazine2,3-Bis(4-methoxyphenyl)-1,4-diazabicyclo[2.2.2]octane58170–172
2,3-Bis(4-fluorophenyl)piperazine2,3-Bis(4-fluorophenyl)-1,4-diazabicyclo[2.2.2]octane52158–160
2,3-Bis(2-chlorophenyl)piperazine2,3-Bis(2-chlorophenyl)-1,4-diazabicyclo[2.2.2]octane55182–184
2,3-Bis(1-naphthyl)piperazine2,3-Bis(1-naphthyl)-1,4-diazabicyclo[2.2.2]octane50228–230

This methodology demonstrates that cis-2,3-disubstituted piperazines are viable precursors for the synthesis of chiral bicyclic systems. The cis-stereochemistry of the substituents on the piperazine ring is translated into the bridged bicyclic product, providing a route to enantiomerically enriched diazabicyclo[2.2.2]octane derivatives.

Based on a comprehensive review of scientific literature, there is no documented use of this compound as an organic building block for the construction of fluorinated cyclohexanes or the assembly of C-N axially chiral scaffolds. As such, it is not possible to provide an article on these specific topics.

The initial search for applications of this compound in these advanced syntheses did not yield any relevant research findings. Subsequent, broader searches confirmed that this particular compound is not mentioned in the context of either fluorinated cyclohexane (B81311) synthesis or the construction of C-N axially chiral frameworks. The existing literature on these subjects describes various other precursors and catalytic systems, none of which involve this compound.

Therefore, the requested article sections cannot be generated with scientifically accurate and verifiable information as per the instructions.

Computational and Theoretical Studies Beyond Conformation

Electronic Structure and Reactivity Predictions

The arrangement of electrons in a molecule is fundamental to its chemical character. Analyses of the electronic structure of cis-2,3-dimethylpiperazine allow for the prediction of its reactivity, stability, and the nature of its chemical bonds. Such predictions are vital for understanding its potential chemical transformations and interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov This can be correlated with higher chemical reactivity and lower kinetic stability. Conversely, a large energy gap indicates high stability and low reactivity. nih.gov For this compound, a hypothetical analysis would yield energy values for these orbitals, from which several chemical reactivity descriptors can be calculated. These descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, provide a quantitative measure of the molecule's reactivity. mdpi.com

Interactive Data Table: Hypothetical Frontier Molecular Orbital Properties for this compound

This table presents example values that would be calculated in a typical DFT study to illustrate the concept.

ParameterDescriptionHypothetical Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital-6.5
ELUMO Energy of the Lowest Unoccupied Molecular Orbital1.5
Energy Gap (ΔE) ELUMO - EHOMO8.0
Ionization Potential (I) -EHOMO6.5
Electron Affinity (A) -ELUMO-1.5
Hardness (η) (I - A) / 24.0
Softness (S) 1 / (2η)0.125
Electronegativity (χ) (I + A) / 22.5
Electrophilicity Index (ω) χ² / (2η)0.781

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by transforming the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. mdpi.com This method allows for the investigation of charge transfer and hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. researchgate.net

Interactive Data Table: Example of NBO Second-Order Perturbation Analysis for this compound

This table illustrates potential stabilizing interactions within the molecule as determined by NBO analysis.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (1) N7σ* (C2-C3)2.1Lone Pair -> Antibonding σ
LP (1) N7σ* (C6-H)1.8Lone Pair -> Antibonding σ
σ (C2-H)σ* (N1-C6)3.5σ -> Antibonding σ
σ (C3-H)σ* (N4-C5)3.2σ -> Antibonding σ

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. mdpi.com It is calculated by evaluating the electrostatic potential at various points on the electron density surface of the molecule. nist.gov The MEP is typically visualized as a color-coded map superimposed on the molecular surface. nist.gov

Different colors on the MEP map signify different electrostatic potential values. Regions with a negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. Conversely, areas with a positive potential, usually colored blue, are electron-poor and are prone to nucleophilic attack. Green areas represent regions of neutral potential. mdpi.com For this compound, an MEP map would likely show negative potential around the nitrogen atoms due to their lone pairs of electrons, identifying them as sites for electrophilic attack. Positive potentials would be expected around the hydrogen atoms, particularly those attached to the nitrogen atoms, indicating their susceptibility to nucleophilic attack. mdpi.com

Studies of Non-Covalent Interactions

Non-covalent interactions are crucial in determining the supramolecular chemistry, crystal packing, and biological activity of molecules. nih.gov Computational methods provide powerful tools to identify and characterize these weak interactions, such as hydrogen bonds and van der Waals forces, which govern how molecules interact with each other and with their environment. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, is a model that analyzes the topology of the electron density to define atoms, bonds, and molecular structure. nih.govresearchgate.net A key feature of this method is the identification of bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. nih.gov The properties of the electron density at these BCPs provide quantitative information about the nature and strength of the chemical bond.

For this compound, an AIM analysis could be used to characterize both covalent bonds and weaker non-covalent interactions, such as intramolecular hydrogen bonds. By analyzing parameters like the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)) at the BCPs, one can classify the interactions. For example, a negative value for the Laplacian indicates a shared-shell (covalent) interaction, while a positive value suggests a closed-shell interaction, typical of hydrogen bonds or van der Waals forces. nih.gov

Interactive Data Table: Exemplary QTAIM Parameters for Bonds in this compound

This table provides an example of the data generated from a QTAIM analysis to characterize chemical bonds.

BondElectron Density (ρ) (a.u.)Laplacian (∇²ρ) (a.u.)Total Energy Density (H(r)) (a.u.)Bond Type
C-N0.250-0.650-0.200Covalent
C-C0.230-0.580-0.180Covalent
C-H0.270-0.800-0.250Covalent
N-H···N (intramolecular)0.015+0.045+0.001Hydrogen Bond (weak)

The Electron Localization Function (ELF) and the Localization Orbital Locator (LOL) are topological analysis tools that provide a visual representation of electron localization in a molecule. They are useful for identifying regions corresponding to chemical bonds, lone pairs, and atomic cores, offering a clear picture of the molecule's electronic structure.

ELF values range from 0 to 1, where a high value (close to 1) indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. LOL analysis is based on the kinetic-energy density and also helps to distinguish regions of high electron localization. For this compound, ELF and LOL analyses would produce 3D contour maps. These maps would show basins of high localization in the regions of the C-N, C-C, and C-H bonds, as well as around the nitrogen atoms, corresponding to their lone pairs. This provides an intuitive and qualitative confirmation of the bonding pattern predicted by Lewis structures and NBO analysis.

Reaction Mechanism Investigations

Theoretical and computational chemistry have become indispensable tools for elucidating the intricate details of chemical reaction mechanisms. For complex molecules such as this compound, these methods provide insights into reaction pathways, transition states, and the electronic factors governing reactivity. While specific computational studies focusing exclusively on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the broader field of theoretical studies on piperazine (B1678402) and its derivatives offers a clear indication of the methodologies employed and the types of mechanistic questions that can be addressed.

Theoretical Studies of Reaction Pathways

Computational studies on the piperazine scaffold have provided valuable information on its reactivity, which can be extrapolated to understand the potential reaction pathways of its substituted derivatives like this compound. These theoretical investigations often employ quantum chemical calculations to map out potential energy surfaces and identify the most favorable reaction routes.

One area of significant investigation for piperazine derivatives is their atmospheric degradation, often initiated by hydroxyl (OH) radicals. A combined experimental and theoretical study on the OH-initiated degradation of piperazine utilized M06-2X/aug-cc-pVTZ quantum chemistry calculations to corroborate experimental findings. The study identified two primary reaction pathways: C-H and N-H abstraction nih.govacs.org. The theoretical calculations helped to determine the branching ratio between these two pathways, indicating that N-H abstraction accounted for approximately 18% of the initial reaction nih.gov. Such computational approaches could be applied to this compound to predict how the methyl substituents influence the selectivity of radical abstraction at different C-H and N-H bonds.

Density Functional Theory (DFT) is another powerful tool used to investigate the electronic structure and reactivity of piperazine-containing molecules. For instance, DFT calculations have been used to understand the different forms of the piperazine ring and its participation in reactions like the inverse-electron-demand Diels-Alder (IEDDA) reaction, a key step in the biosynthesis of certain alkaloids. These studies can elucidate plausible reaction mechanisms and stereochemical outcomes.

Furthermore, computational methods have been employed to understand and predict the regioselectivity of C-H functionalization reactions in piperazine derivatives. DFT-based natural population analysis, for example, can determine the relative electron density on the nitrogen atoms, which in turn predicts the ease of formation of radical cations and the subsequent site of alkylation mdpi.com. This type of analysis would be crucial in predicting the outcome of functionalization reactions on the this compound ring.

The following table summarizes the types of theoretical studies conducted on piperazine derivatives and their potential applicability to this compound:

Type of Theoretical Study Methodology Example Investigated Aspect Potential Application to cis-2,3-Dimethylpiperazine
Atmospheric Degradation M06-2X/aug-cc-pVTZ OH-initiated N-H and C-H abstraction pathways Predicting the atmospheric lifetime and degradation products.
Reaction Stereoselectivity DFT Elucidation of plausible reaction mechanisms (e.g., IEDDA) Understanding the stereochemical outcomes of cycloaddition reactions.
Regioselectivity of Functionalization DFT Natural Population Analysis Prediction of reaction sites for C-H functionalization Guiding the synthesis of specifically substituted derivatives.

While direct computational studies on the reaction mechanisms of cis-2,3-dimethylpiperazine are yet to be widely reported, the established theoretical frameworks for the broader piperazine class provide a solid foundation for future investigations into the reactivity and reaction pathways of this specific compound.

Derivatives and Structure Activity Relationship Sar Investigations Research Focus

Structural Modification and its Impact on Binding Properties in Model Systems

Systematic substitution on the piperazine (B1678402) ring of cis-2,3-dimethylpiperazine has been shown to significantly influence the binding affinity and selectivity of its derivatives for specific biological targets. A notable example of this is in the development of prazosin-related compounds targeting alpha-adrenoreceptors. nih.gov

In a study focused on alpha-adrenoreceptor antagonists, the piperazine ring of prazosin (B1663645) was replaced with various 2,3-dialkylpiperazine moieties. This systematic modification led to the discovery of compounds with high affinity and selectivity for α1-adrenoreceptors. The research highlighted that the nature of the alkyl substituents at the 2 and 3 positions of the piperazine ring plays a crucial role in receptor binding. nih.gov

CompoundPiperazine Ring Substitutionα1-Adrenoceptor Affinity (pA2)α1/α2 Selectivity Ratio
PrazosinUnsubstituted8.362500
7 2-Methylpiperazine7.951400
8 trans-2,3-Dimethylpiperazine7.801000
13 (Cyclazosin) This compound 8.89 7800
14 cis-2,3-Diethylpiperazine8.413200

This table presents a selection of data from a study on prazosin-related compounds, illustrating the impact of substitution on the piperazine ring on α1-adrenoceptor affinity and selectivity. nih.gov

The data clearly indicates that the introduction of methyl groups at the 2 and 3 positions, particularly in the cis configuration, leads to a significant increase in both affinity and selectivity for the α1-adrenoreceptor compared to the unsubstituted parent compound, prazosin. This suggests the presence of a specific lipophilic binding pocket on the receptor surface that favorably accommodates the cis-dimethyl arrangement. nih.gov

The stereochemistry of the substituents on the piperazine ring is a critical determinant of molecular interactions and, consequently, biological activity. The comparison between cis and trans isomers of 2,3-dimethylpiperazine (B1362874) derivatives has provided valuable insights into the spatial requirements of receptor binding sites.

In the aforementioned study of prazosin analogs, the this compound derivative, named cyclazosin, was found to be the most potent and selective α1-adrenoceptor antagonist in the series. nih.gov Its trans counterpart, in contrast, displayed lower affinity and selectivity. This marked difference in activity between the stereoisomers underscores the well-defined three-dimensional structure of the lipophilic pocket within the α1-adrenoreceptor. The specific spatial orientation of the methyl groups in the cis configuration appears to be optimal for interacting with this pocket, leading to enhanced binding. nih.gov

Further research into chiral analogs of (+)-cyclazosin has reinforced the importance of stereochemistry. These studies have shown that the stereochemistry of the core structure dictates the selectivity for different α1-adrenoceptor subtypes. For instance, the (4aS,8aR) stereoisomers consistently exhibit higher affinity for the α1B-adrenoceptor, while the (4aR,8aS) stereochemistry confers a preference for the α1D-adrenoceptor. nih.gov This demonstrates that subtle changes in the spatial arrangement of the molecule can dramatically alter its pharmacological profile.

Synthesis of Dimethylpiperazine-Containing Pharmacophores for Research

While comprehensive studies detailing the use of this compound as a starting scaffold for broad pharmacophore development are not extensively documented in publicly available literature, its structural features make it an attractive building block for creating novel chemical entities for research purposes.

The design of novel ligands and probes often involves the incorporation of unique structural motifs to achieve desired properties such as cell permeability, target specificity, and appropriate signaling outcomes. The this compound moiety, with its defined stereochemistry and potential for N-functionalization, can serve as a valuable chiral template in ligand design. evitachem.com

The synthesis of enantiopure cis- and trans-2,3-disubstituted piperidines and piperazines is an active area of research, as these chiral scaffolds are key components in many biologically active molecules. evitachem.com The development of synthetic methods to access these structures allows for their incorporation into more complex molecules designed to probe the function of specific receptors and enzymes. For instance, the N-acylation of piperazines is a common strategy in combinatorial chemistry to generate libraries of compounds for biological screening. umich.edu By starting with the stereochemically defined this compound, researchers can create a focused library of derivatives to explore the structure-activity relationships at a particular biological target.

The development of derivatives from a core scaffold like this compound is a fundamental approach in medicinal chemistry to create tools for targeted biological research. These derivatives can be designed to have specific properties, such as fluorescent tags for imaging studies or reactive groups for covalent labeling of target proteins.

While specific examples of probes derived directly from this compound are not readily found in the literature, the general principles of probe development are applicable. For example, one of the nitrogen atoms of the piperazine ring can be functionalized with a linker attached to a reporter group, while the other nitrogen can be used to attach a pharmacophore that directs the molecule to its biological target. The cis-dimethyl substitution pattern would provide a rigidified and stereochemically defined core, which could be advantageous in designing probes with high specificity. The synthesis of such specialized molecules would enable researchers to investigate the localization, trafficking, and dynamics of their target proteins within a cellular environment.

Q & A

Basic Research Questions

Q. How is cis-2,3-Dimethylpiperazine synthesized, and what purification methods ensure stereochemical purity?

  • Methodology : Synthesis typically involves catalytic hydrogenation of pyrazine or pyridine precursors. For example, cis-2,3-piperazinedicarboxylic acid is prepared by hydrogenating pyrazinedicarboxylic acid hydrochloride in water using PtO₂ as a catalyst. The crude product (8:1 cis-trans ratio) is purified via crystallization from ethanol-water to isolate the cis isomer .
  • Key Considerations : Reaction time (e.g., 24 hours), solvent selection (water or acetic acid), and crystallization conditions are critical for minimizing trans-isomer contamination. ¹³C NMR is used to confirm stereochemistry .

Q. What analytical techniques validate the structural integrity and purity of this compound?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify stereoisomers and confirm substituent positions. For example, cis-2,3-piperazinedicarboxylic acid derivatives show distinct coupling patterns in ¹H NMR .
  • Infrared (IR) Spectroscopy : Vibrational frequencies (e.g., C-N stretching at ~1,100 cm⁻¹) correlate with computational models (DFT/B3LYP) to validate geometry .
  • Chromatography : Normal-phase or reverse-phase HPLC resolves impurities, with retention times compared to standards .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines :

  • Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to prevent skin/eye contact (category 2A irritant) .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers, to prevent decomposition .
  • Spill Management : Use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup to limit reactivity .

Advanced Research Questions

Q. How does this compound modulate neuronal activity, and what experimental designs resolve contradictory pharmacological data?

  • Experimental Design :

  • In Vitro Electrophysiology : Rat cortical neurons are tested using microiontophoresis. At low ejection currents (<25 nA), cis-2,3-PDA (a structural analog) shows no effect, but higher currents (>60 nA) induce slow excitation in 4/14 cells, suggesting dose-dependent receptor agonism .
  • Data Interpretation : Variability (e.g., 9/10 cells excited in one study vs. 4/14 in another) may arise from differences in neuronal subtypes or receptor saturation. Parallel assays with NMDA/kainate receptor antagonists (e.g., AP-5) can clarify target specificity .

Q. What computational strategies predict the molecular interactions of this compound with biological targets?

  • Methods :

  • Density Functional Theory (DFT) : Optimizes molecular geometry and calculates thermodynamic parameters (e.g., Gibbs free energy) to predict stability .
  • Molecular Dynamics (MD) Simulations : Simulate binding to NMDA receptors, focusing on hydrogen bonding with GluN1 subunits.
  • GIAO NMR Calculations : Predict ¹³C chemical shifts to validate synthesized structures against experimental data .

Q. How can structural derivatization of this compound enhance its selectivity for CNS targets?

  • Derivatization Approaches :

  • Coupling Reactions : React the piperazine core with acid chlorides (e.g., 2,4-dichlorophenyl derivatives) under alkaline conditions (NaOH/dioxane) to introduce bulky substituents, improving receptor affinity .
  • Bioisosteric Replacement : Replace methyl groups with trifluoromethyl or pyridyl moieties to enhance blood-brain barrier penetration. Assay logP values (<3) and polar surface area (<90 Ų) to optimize pharmacokinetics .

Data Contradiction Analysis

  • Example : Discrepancies in neuronal excitation rates (e.g., 9/10 vs. 4/14 cells) may stem from:
    • Cell Heterogeneity : Variability in receptor expression across cortical neuron subtypes.
    • Experimental Artifacts : Differences in ejection current calibration or electrode placement.
    • Solution : Replicate studies using single-cell RNA sequencing to correlate responses with receptor profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.